CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , , ] BET proteins, namely BRD2, BRD3, BRD4 and BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. [, ] CPI-0610 specifically targets the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. [] By disrupting the interaction between BET proteins and acetylated histones, CPI-0610 modulates the expression of various genes, including those involved in oncogenic pathways, inflammation, and fibrosis. [, , , , , , , ] CPI-0610 has shown promising preclinical and clinical activity in hematological malignancies, particularly in multiple myeloma, lymphoma, and myelofibrosis. [, , , , , , , , , , , , , , , ]
The molecular structure of CPI-0610 has been determined through X-ray crystallography. [] The crystal structure reveals the specific interactions between CPI-0610 and the first bromodomain of human BRD4. The structure highlights the key pharmacophore features of CPI-0610 responsible for its potent and selective binding to BET bromodomains.
CPI-0610 acts by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated lysine residues on histones. [, , ] This disruption in BET protein binding leads to the downregulation of several genes, including MYC, BCL2, and NF-κB target genes, which are critical for tumor cell growth and survival. [, , , , , , ] Additionally, CPI-0610 has been shown to suppress the expression of IKZF1 and IRF4, further contributing to its anti-tumor activity in multiple myeloma. [] In myelofibrosis, CPI-0610 impacts megakaryocyte differentiation and cytokine production, thereby reducing bone marrow fibrosis, splenomegaly, and inflammation. [, , ]
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2